2H-Indol-2-one, 3-[(dimethylamino)methylene]-1,3-dihydro-, (Z)-
Overview
Description
2H-Indol-2-one, 3-[(dimethylamino)methylene]-1,3-dihydro-, (Z)-: is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a dimethylamino group attached to a methylene bridge, which is connected to the indole core. The (Z)-configuration indicates the specific geometric arrangement of the substituents around the double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Indol-2-one, 3-[(dimethylamino)methylene]-1,3-dihydro-, (Z)- typically involves the condensation of indole-2-one with a dimethylamino-methylene precursor. The reaction is often carried out under basic conditions, using reagents such as sodium hydride or potassium carbonate to facilitate the formation of the methylene bridge. The reaction is usually performed in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product from reaction by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the methylene bridge or other functional groups.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different substituted indole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of catalysts or under basic conditions.
Major Products Formed:
Oxidation: Oxidized indole derivatives with various functional groups.
Reduction: Reduced indole derivatives with altered methylene bridge or functional groups.
Substitution: Substituted indole derivatives with different nucleophilic groups attached.
Scientific Research Applications
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a probe to investigate biochemical pathways and molecular mechanisms.
Medicine: The compound’s structural similarity to bioactive indole derivatives makes it a candidate for drug development. It is explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: In the industrial sector, the compound is utilized in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various applications in material science and chemical engineering.
Mechanism of Action
The mechanism of action of 2H-Indol-2-one, 3-[(dimethylamino)methylene]-1,3-dihydro-, (Z)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Indole-2-one derivatives: These compounds share the indole core structure but differ in the substituents attached to the indole ring.
Dimethylamino-methylene derivatives: Compounds with a similar dimethylamino-methylene group but attached to different core structures.
Uniqueness: The uniqueness of 2H-Indol-2-one, 3-[(dimethylamino)methylene]-1,3-dihydro-, (Z)- lies in its specific combination of the indole core with the dimethylamino-methylene group in the (Z)-configuration. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
2H-Indol-2-one, 3-[(dimethylamino)methylene]-1,3-dihydro-, (Z)-, also known as a derivative of indole, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure, which includes a dimethylaminomethylene group that significantly influences its interaction with biological targets.
The chemical formula for this compound is with a molecular weight of approximately 188.23 g/mol. Its structure features an indole core, which is known for its diverse biological activities.
Antitumor Activity
Research indicates that derivatives of 2H-indol-2-one exhibit significant antitumor properties. A study highlighted the compound's ability to inhibit tumor growth through various mechanisms, including the modulation of angiogenesis. The compound demonstrated anti-angiogenic effects by reducing vascular endothelial growth factor (VEGF) levels in vitro and in vivo models .
Receptor Binding Affinity
The compound has shown affinity towards the vasopressin receptors, specifically the V1b and V1a receptors. This binding affinity suggests potential applications in treating conditions related to vasopressin dysregulation, such as diabetes insipidus and certain types of cancer .
Enzyme Inhibition
The biological activity of this compound extends to enzyme inhibition. It has been reported to inhibit specific enzymes involved in metabolic pathways, which may contribute to its antitumor effects. The mechanism involves complex formation with metal ions at the active sites of these enzymes .
Case Studies
Mechanistic Insights
The biological activities of 2H-Indol-2-one derivatives can be attributed to their ability to interact with various biological targets:
- Receptor Modulation : The binding to vasopressin receptors alters signaling pathways that regulate fluid balance and blood pressure.
- Inhibition of Angiogenesis : By downregulating VEGF, these compounds can prevent the formation of new blood vessels that supply nutrients to tumors.
- Metal Complexation : The ability to form complexes with metal ions enhances the inhibitory effects on enzymes critical for cancer progression.
Properties
IUPAC Name |
3-(dimethylaminomethylidene)-1H-indol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-13(2)7-9-8-5-3-4-6-10(8)12-11(9)14/h3-7H,1-2H3,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHZRAGCCPFBLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C2=CC=CC=C2NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40388672 | |
Record name | 2H-Indol-2-one, 3-[(dimethylamino)methylene]-1,3-dihydro-, (Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40388672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141210-63-1 | |
Record name | 2H-Indol-2-one, 3-[(dimethylamino)methylene]-1,3-dihydro-, (Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40388672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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